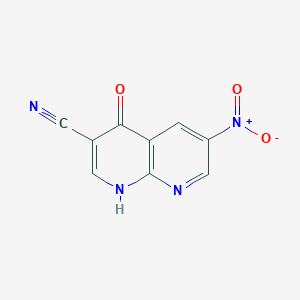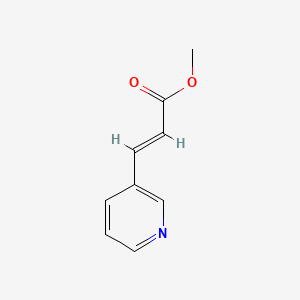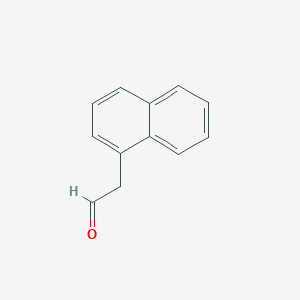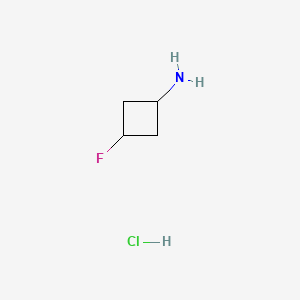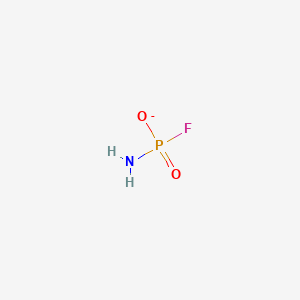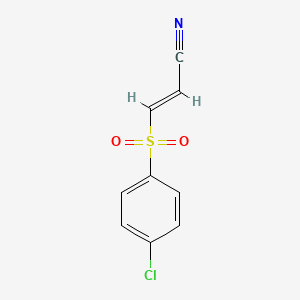
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile
描述
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile is an organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acrylonitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the acrylonitrile acts as a nucleophile attacking the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Nucleophiles: Amines or thiols for addition reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Major Products:
Substitution Products: Formation of sulfonamide or sulfone derivatives.
Addition Products: Formation of cyanoethylated derivatives.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of reduced nitrile derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Utilized in the preparation of functionalized polymers.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features.
Biological Probes: Employed in the design of probes for studying biological systems.
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the acrylonitrile moiety can participate in addition reactions with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- (E)-3-((4-Methylphenyl)sulfonyl)acrylonitrile
- (E)-3-((4-Bromophenyl)sulfonyl)acrylonitrile
- (E)-3-((4-Fluorophenyl)sulfonyl)acrylonitrile
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, bromine, fluorine) can influence the reactivity and properties of the compounds.
- Reactivity: The electron-withdrawing or electron-donating nature of the substituents can affect the compound’s reactivity in various chemical reactions.
- Applications: While the core structure remains similar, the specific substituents can tailor the compound’s applications in different fields.
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile stands out due to the unique combination of the chlorophenyl and sulfonyl groups, which impart distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h1-5,7H/b7-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXNFHBBEHWDAK-LREOWRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C=C/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-71-1 | |
| Record name | 2-Propenenitrile, 3-((4-chlorophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3021993.png)
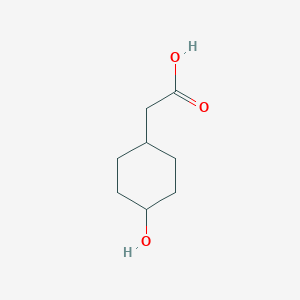
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)
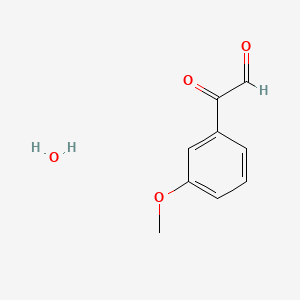
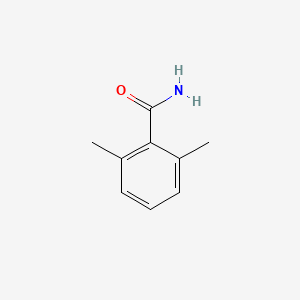
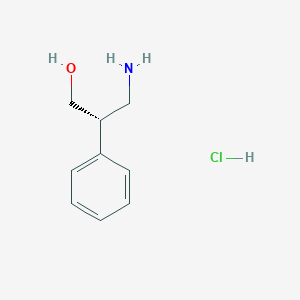
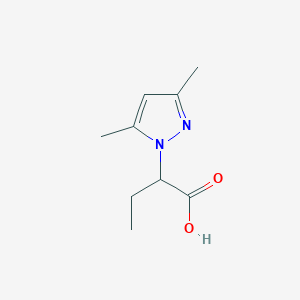
![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)

